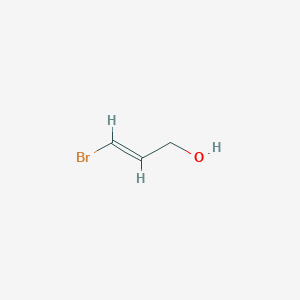

2-propen-1-ol, 3-bromo-, (2E)-

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Synthon for Chemical Synthesis : "2-Phenylthio-3-bromopropene" has been identified as a valuable synthon, illustrating a method to produce it with good yield through a simple rearrangement process. This compound serves as a synthetic equivalent of acetonyl halide and an alpha-halo vinyllithium, showcasing its utility in annulation reactions and conversion into useful synthons like "2,3-bis(phenylthio)propene" and "2-phenylthio-3-(phenylsulfonyl)propene" (Chen et al., 2006).

Mechanism-Based Inhibitors : The compound "2-bromo-3-(p-hydroxyphenyl)-1-propene" acts as a substrate and mechanism-based inhibitor for dopamine beta-hydroxylase, highlighting its potential in biochemical research and enzyme inhibition studies (Colombo et al., 1984).

DNA Binding and Antioxidant Potential : New chalcones synthesized from "3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone" show strong interaction with DNA and have been evaluated for their urease inhibition and antioxidant potential. These findings are supported by molecular docking studies, indicating applications in drug discovery (Rasool et al., 2021).

Catalysis and Polymerization

- Catalyst-Transfer Polycondensation : Studies have shown that "2-bromo-5-chloromagnesio-3-hexylthiophene" undergoes chain-growth polymerization catalyzed by nickel complexes, leading to well-defined polythiophenes. This process, termed "catalyst-transfer polycondensation," offers a method for producing polymers with controlled molecular weights and low polydispersity (Miyakoshi et al., 2005).

Molecular Structure and Docking Studies

- Structural Determination and Docking : The bromo-based thiophene chalcone derivative "1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl] prop-2-en-1-one" has been examined through spectroscopy and quantum chemistry methods, demonstrating its interaction properties and potential inhibitory effects on enzymes like Monoamine oxidase A and B (Ramesh et al., 2020).

Applications in Organic Synthesis

- Building Block in Organic Synthesis : The compound "1-Bromo-3-buten-2-one" has been explored as a building block in organic synthesis, demonstrating its versatility in forming a variety of complex products and intermediates (Westerlund et al., 2001).

Safety and Hazards

Safety data for “2-propen-1-ol, 3-bromo-, (2E)-” indicates that dust formation should be avoided, and breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

The primary target of “2-propen-1-ol, 3-bromo-, (2E)-” is the Haloalkane dehalogenase enzyme . This enzyme is found in the bacterium Pseudomonas paucimobilis .

Mode of Action

The compound interacts with its target, the Haloalkane dehalogenase, through a process known as hydrolytic cleavage . This interaction leads to the cleavage of carbon-halogen bonds in halogenated aliphatic compounds .

Biochemical Pathways

The hydrolytic cleavage of carbon-halogen bonds results in the formation of the corresponding primary alcohols, halide ions, and protons

Result of Action

The hydrolytic cleavage of carbon-halogen bonds by the haloalkane dehalogenase enzyme leads to the formation of primary alcohols, halide ions, and protons . These products could potentially influence various cellular processes.

Eigenschaften

IUPAC Name |

(E)-3-bromoprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVADCGLQZLOZJL-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37675-33-5, 37428-55-0 | |

| Record name | 3-BROMO-2-PROPEN-1-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-bromoprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B2890056.png)

![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)

![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile](/img/structure/B2890066.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)